molecular formula C17H16F3NO4S B2566824 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421509-01-4

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2566824
CAS RN: 1421509-01-4
M. Wt: 387.37
InChI Key: QVPCFAINJRWYEB-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzofuran core provides aromaticity, the hydroxyethyl group could participate in hydrogen bonding, and the trifluoromethyl group could contribute to the compound’s lipophilicity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzofuran moiety is aromatic and thus relatively stable. The hydroxyethyl group could potentially be deprotonated to form an alkoxide, which could act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzofuran ring could contribute to its stability and rigidity, while the hydroxyethyl and trifluoromethyl groups could affect its solubility .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • A study has synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methods and Pathological Pain Model

  • A facile and controllable synthetic method for preparing 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides has been reported. Some of these compounds showed anti-hyperalgesic action, making them comparable to Celecoxib in an arthritic pain model, without causing locomotive disorders in animals (Lobo et al., 2015).

Cytotoxicity and Tumor-Specificity Studies

  • Research on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Future Directions

The study of benzofuran derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing this compound and studying its biological activity .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)13-2-4-14(5-3-13)26(23,24)21-10-15(22)11-1-6-16-12(9-11)7-8-25-16/h1-6,9,15,21-22H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCFAINJRWYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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